molecular formula C16H26ClNO2 B13757953 Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride CAS No. 2238-81-5

Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride

Cat. No.: B13757953
CAS No.: 2238-81-5
M. Wt: 299.83 g/mol
InChI Key: GBEMSMUVOHWPLX-UHFFFAOYSA-N
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Description

Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a dimethylaminoethyl group, a methoxy group, and a methylallyl group, all combined with a hydrochloride salt. This combination of functional groups imparts unique chemical properties to the compound, making it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the alkylation of benzyl alcohol with an appropriate alkyl halide, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the methylallyl group can be added through an allylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyl alcohol moiety can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Simpler alcohols, amines.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, while the methylallyl group can participate in various biochemical reactions. The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with similar properties but lacking the additional functional groups.

    Ephedrine: Contains a similar dimethylaminoethyl group but differs in its overall structure and pharmacological effects.

    Pseudoephedrine: Similar to ephedrine but with different stereochemistry, leading to distinct biological activities.

Uniqueness

Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is unique due to its combination of functional groups, which impart a range of chemical and biological properties. This makes it a versatile compound with applications across multiple fields, from organic synthesis to medicinal chemistry.

Properties

CAS No.

2238-81-5

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

[3-hydroxy-3-(4-methoxyphenyl)-5-methylhex-5-enyl]-dimethylazanium;chloride

InChI

InChI=1S/C16H25NO2.ClH/c1-13(2)12-16(18,10-11-17(3)4)14-6-8-15(19-5)9-7-14;/h6-9,18H,1,10-12H2,2-5H3;1H

InChI Key

GBEMSMUVOHWPLX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC[NH+](C)C)(C1=CC=C(C=C1)OC)O.[Cl-]

Origin of Product

United States

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